2-Bromo-4-(diethoxymethyl)thiophene
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Overview
Description
2-Bromo-4-(diethoxymethyl)thiophene: is an organic compound with the molecular formula C9H13BrO2S and a molecular weight of 265.17 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(diethoxymethyl)thiophene typically involves the bromination of 4-(diethoxymethyl)thiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(diethoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Scientific Research Applications
2-Bromo-4-(diethoxymethyl)thiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(diethoxymethyl)thiophene depends on its specific application. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transport in semiconducting materials . In pharmaceuticals, its mechanism involves interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and the structure of the final compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler brominated thiophene derivative used in similar applications.
4-Bromo-2-(diethoxymethyl)thiophene: An isomer with different substitution patterns affecting its reactivity and applications.
2-Chloro-4-(diethoxymethyl)thiophene: A chlorinated analog with distinct chemical properties.
Uniqueness
2-Bromo-4-(diethoxymethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized organic materials and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-4-(diethoxymethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-8(10)13-6-7/h5-6,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJJEGJMJOVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC(=C1)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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